N-(4-bromophenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
N-(4-bromophenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic small molecule characterized by:
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3.C2H2O4/c18-12-3-5-13(6-4-12)19-15(23)10-22-8-11(9-22)17-20-16(21-25-17)14-2-1-7-24-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,19,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQMZAMOWVAAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS Number: 1428349-65-8) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 493.3 g/mol. The compound features a complex structure that includes a furan ring and an oxadiazole moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.3 g/mol |
| CAS Number | 1428349-65-8 |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing oxadiazole derivatives. For instance, research involving various substituted oxadiazole derivatives has shown promising results against human breast cancer cell lines (MCF-7). One study indicated that para-substituted halogen derivatives exhibited significant cytotoxicity, suggesting that this compound could possess similar properties due to its structural components .
Case Study: MCF-7 Cell Line
In a specific case study evaluating the anticancer effects of related compounds, the following findings were noted:
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Para-substituted oxadiazole | 15 | Significant cytotoxicity against MCF-7 |
| Electron-withdrawing groups | 20 | Moderate cytotoxicity |
These findings suggest that modifications in the structure can lead to varying degrees of biological activity.
Antimicrobial Activity
The presence of the furan and oxadiazole rings in this compound may also contribute to its antimicrobial properties. Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example, electron-withdrawing substituents such as bromine have been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy Table
| Bacterial Strain | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | N-(4-bromophenyl)... | 32 µg/mL |
| Escherichia coli | N-(4-bromophenyl)... | 64 µg/mL |
| Pseudomonas aeruginosa | N-(4-bromophenyl)... | 128 µg/mL |
These results highlight the potential for developing new antimicrobial agents based on this compound's structure.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis is crucial for understanding how modifications to the chemical structure impact biological activity. Studies suggest that:
- Electron-Withdrawing Groups : Enhance antimicrobial properties.
- Electron-Dongating Groups : Improve antioxidant and anticancer activities.
The presence of bromine in the para position has been associated with increased potency against various microbial strains and cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a bromophenyl group, a furan moiety, and an oxadiazole ring. These structural components contribute to its biological activity and interaction with various biological targets. The molecular formula is C16H15BrN4O2, with a molecular weight of approximately 396.22 g/mol.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and reactivity |
| Furan Moiety | Contributes to biological activity |
| Oxadiazole Ring | Involved in various pharmacological effects |
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines. In vitro studies have demonstrated that the compound can inhibit tumor growth by inducing apoptosis in cancer cells.
A study highlighted that related oxadiazole derivatives exhibited percent growth inhibition (PGI) rates ranging from 51% to 86% against different cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural features allow it to interact effectively with bacterial membranes and inhibit essential cellular processes. Studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anti-inflammatory Effects
The anti-inflammatory potential of N-(4-bromophenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate has been investigated in various models. The presence of the furan and oxadiazole rings is linked to the inhibition of inflammatory mediators such as cytokines and prostaglandins . This suggests that the compound may be useful in treating conditions characterized by excessive inflammation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Biological Evaluation
In a comparative study involving several oxadiazole derivatives, this compound was found to exhibit superior activity profiles in terms of anticancer and antimicrobial effects compared to its analogs . These findings underscore the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Triazole vs. Oxadiazole Analog
- N-(4-bromophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (): Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole core. Introduces a sulfanyl (S) linker and allyl (prop-2-enyl) substituent.
Dihydro-oxadiazole Derivative
- N-[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-2,2,2-trifluoroacetamide ():
- Features a dihydro-oxadiazole (partially saturated) and a trifluoroacetamide group.
- Impact: The dihydro-oxadiazole’s reduced aromaticity may decrease metabolic stability compared to the fully aromatic oxadiazole in the target compound. The electron-withdrawing trifluoromethyl group could enhance electrophilic reactivity .
Substituent Variations
Thiophene and Methylphenyl Modifications
- N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide (): Substitutes the oxadiazole with a thiophene and introduces a methyl group on the phenyl ring.
Sulfonyl-Oxazol Hybrid
- 2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide (): Replaces oxadiazole with an oxazol ring and adds a sulfonyl group.
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
